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Foundational

The Pharmacological and Metabolic Architecture of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid: A Technical Guide

Executive Summary The compound 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS: 1784860-54-3) occupies a highly specific niche in modern medicinal chemistry and drug metabolism and pharmacokinetics (DMPK). Belong...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS: 1784860-54-3) occupies a highly specific niche in modern medicinal chemistry and drug metabolism and pharmacokinetics (DMPK). Belonging to the privileged imidazo[1,2-a]pyridine class, this molecule serves a dual role: it is both a critical synthetic pharmacophore for developing central nervous system (CNS) therapeutics and a terminal, pharmacologically inactive clearance metabolite of active acetamide drugs.

This whitepaper provides an in-depth mechanistic analysis of its molecular architecture, explaining the causality behind its receptor binding dynamics (or lack thereof), its metabolic pathways, and the self-validating experimental protocols required to evaluate its role in drug development.

Molecular Architecture and Electronic Causality

To understand the mechanism of action of this specific acetic acid derivative, one must dissect its structural components and their electronic contributions to receptor binding.

The Imidazo[1,2-a]pyridine Core

The bicyclic imidazo[1,2-a]pyridine ring is a bioisostere of indole and benzimidazole. It is the defining scaffold of the "Z-drugs" (e.g., zolpidem, alpidem), which act as non-benzodiazepine positive allosteric modulators (PAMs) at the GABA_A receptor[1]. The N1 nitrogen in the five-membered ring is a critical hydrogen-bond acceptor, essential for anchoring the molecule to the histidine residue (His101) at the α1​/γ2​ interface of the GABA_A receptor[2].

The 6-Methoxy Substitution

The addition of a methoxy group (-OCH₃) at the 6-position exerts a strong positive mesomeric (+M) effect. This electron-donating group pushes electron density into the bicyclic core, achieving two mechanistic outcomes:

  • Increased N1 Basicity: It strengthens the hydrogen-bond accepting capacity of the N1 nitrogen, increasing theoretical binding affinity.

  • Receptor Selectivity: The 6-methoxy substitution shifts the molecule's selectivity profile, often increasing its affinity for the Translocator Protein (TSPO, formerly the Peripheral Benzodiazepine Receptor) over the Central Benzodiazepine Receptor (CBR), provided the C3 position is appropriately functionalized[1].

The 3-Acetic Acid Moiety: The Driver of Receptor Exclusion

While the core and the 6-methoxy group prime the molecule for receptor engagement, the free acetic acid group at the C3 position fundamentally alters its physiological mechanism . With a pKa of approximately 4.5, the carboxylic acid is >99% ionized (deprotonated to a carboxylate anion, -COO⁻) at physiological pH (7.4)[3].

This ionization triggers a Receptor Exclusion and Metabolic Clearance Mechanism :

  • Loss of BBB Permeability: The negative charge drastically reduces the molecule's lipophilicity, preventing passive diffusion across the blood-brain barrier (BBB).

  • Electrostatic Desolvation Penalty: The benzodiazepine binding site on the GABA_A receptor is highly hydrophobic (lined by residues like Phe77 and Tyr58). The energetic penalty required to desolvate the charged carboxylate anion causes electrostatic repulsion, rendering the free acid pharmacologically inactive at the receptor level.

Mechanism of Action: The Prodrug/Metabolite Paradigm

Because the free acid cannot effectively penetrate the CNS or bind the hydrophobic receptor pocket, its "mechanism of action" in a physiological system is best defined by its role in the metabolic deactivation pathway .

When active 6-methoxy-imidazopyridine acetamides (the active drugs) are administered, they exert their sedative or anxiolytic effects by binding to GABA_A or TSPO receptors[1]. However, to prevent toxic accumulation, the hepatic Cytochrome P450 system (primarily CYP3A4) oxidizes the alkyl groups on the amide, eventually leading to amide hydrolysis. The resulting product is 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid .

By converting a highly lipophilic, receptor-active drug into a hydrophilic, charged acid, the body effectively terminates the drug's pharmacological action and facilitates rapid renal excretion.

Pathway Amide Imidazopyridine Amide (Active Precursor) CYP CYP450 Oxidation (Hepatic) Amide->CYP Phase I Metabolism Receptor GABA-A / TSPO Receptors Amide->Receptor High Affinity Binding Acid 2-{6-Methoxyimidazo[1,2-a] pyridin-3-yl}acetic acid CYP->Acid Dealkylation/Oxidation Acid->Receptor Electrostatic Repulsion (Inactive) Clearance Renal Excretion (Hydrophilic) Acid->Clearance Systemic Elimination

Fig 1: Metabolic deactivation and receptor exclusion pathway of the acetic acid derivative.

Quantitative Data Summaries

To illustrate the profound impact of the acetic acid moiety versus an active acetamide, the following table summarizes the physicochemical and binding properties.

Table 1: Physicochemical and Pharmacological Comparison

Property2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acidActive N,N-Dipropyl Acetamide Derivative
Molecular Weight 206.20 g/mol 289.37 g/mol
Ionization State (pH 7.4) Anionic (-1)Neutral (0)
LogD (pH 7.4) ~ -1.2 (Highly Hydrophilic)~ 3.5 (Highly Lipophilic)
Topological Polar Surface Area 65.4 Ų45.2 Ų
BBB Permeability Excluded / EffluxedRapid Passive Diffusion
GABA_A Affinity (Ki) > 10,000 nM (Inactive)< 10 nM (Potent PAM)
TSPO Affinity (Ki) > 5,000 nM (Inactive)< 5 nM (Potent Ligand)

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, establishing robust, self-validating assays is critical. Below are the standard operating procedures for utilizing and quantifying this compound.

Protocol 1: Synthesis of Active Amides via EDC/HOBt Coupling

To utilize the acetic acid as a pharmacophore building block, it must be converted into an amide. This protocol uses a self-validating coupling system where the formation of the product is visually and analytically distinct from the starting material.

  • Activation: Dissolve 1.0 eq of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir for 30 minutes at room temperature to form the active ester.

  • Amidation: Add 1.5 eq of the desired secondary amine (e.g., dipropylamine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction & Quench: Stir for 12 hours. Quench with saturated aqueous NaHCO₃.

  • Validation (Causality Check): Extract with ethyl acetate. The unreacted acetic acid will remain in the basic aqueous layer (due to carboxylate formation), while the newly formed, lipophilic amide partitions into the organic layer. This provides a self-validating purification step. Confirm mass shift via LC-MS.

Protocol 2: In Vitro Microsomal Stability Assay (Metabolite Tracking)

To quantify the formation of the acetic acid as a clearance metabolite from a parent drug.

  • Incubation Setup: Prepare a 1 µM solution of the parent amide drug in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At defined time points (0, 15, 30, 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transition for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (e.g., [M+H]+ 207.1 -> 161.1).

Assay Microsomes HLM Incubation (+ NADPH) Quench Acetonitrile Quench Microsomes->Quench Centrifuge Centrifugation (Protein Crash) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS PK Clearance (CLint) Calculation LCMS->PK

Fig 2: In vitro microsomal stability workflow for quantifying acetic acid metabolite formation.

Conclusion

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a masterclass in the importance of functional group electronics and ionization in drug design. While its imidazopyridine core and 6-methoxy substitution provide the perfect geometric and electronic canvas for GABA_A and TSPO receptor binding, the C3-acetic acid moiety acts as an electrostatic switch. In its free acid form, it guarantees receptor exclusion and rapid clearance; when synthetically masked as an amide, it unlocks potent neuropharmacological activity.

References

  • Trapani, G., et al. "Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type." Journal of Medicinal Chemistry. URL: [Link]1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87284, Imidazo[1,2-a]pyridine-3-acetic acid." PubChem. URL: [Link]3]

  • Rudolph, U., & Knoflach, F. "Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes." Nature Reviews Drug Discovery, 2011. URL: [Link]2]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid: A Methodological Approach

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel he...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel heterocyclic compound, 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. Given the limited availability of experimental data for this specific molecule, this document emphasizes the methodological approaches required to determine its key physicochemical parameters. It is designed to be a practical resource for researchers, offering detailed, field-proven protocols for the determination of identity, purity, melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP). By following these self-validating systems, researchers can generate the robust and reliable data essential for advancing drug discovery and development programs.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Physicochemical Profiling

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic potential. The introduction of a methoxy group at the 6-position and an acetic acid moiety at the 3-position, as in the case of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of a compound's physicochemical properties is fundamental to the drug development process. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This guide provides the essential experimental frameworks for characterizing novel imidazo[1,2-a]pyridine derivatives.

Structural Elucidation and Identity Confirmation

The first step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, both ¹H and ¹³C NMR spectra are essential.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons on the imidazo[1,2-a]pyridine ring system, the methylene protons of the acetic acid side chain, and the methyl protons of the methoxy group.

  • ¹³C NMR: The carbon-13 NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule. This includes the carbons of the heterocyclic core, the carboxylic acid, the methylene group, and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretches of the methoxy group and the carboxylic acid, and C=N and C=C stretches of the aromatic system.

Physicochemical Property Determination: Protocols and Rationale

The following sections detail the experimental protocols for determining the key physicochemical properties of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

General Information and Predicted Properties

While experimental data is paramount, computational predictions can provide useful initial estimates.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₀N₂O₃-
Molecular Weight 206.20 g/mol -
XlogP 1.7PubChemLite[3]

Note: The XlogP value is for a closely related analog, 2-[6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetic acid, and should be considered an estimate.

Melting Point

The melting point is a crucial indicator of purity. Pure crystalline solids typically have a sharp melting range (0.5-1.0°C).[4]

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[3]

  • Rapid Determination (Optional): Perform a rapid heating run to get an approximate melting range.

  • Accurate Determination: For a fresh sample, heat to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation. The solubility of an ionizable compound like 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is highly pH-dependent.

  • Solvent Selection: Test solubility in a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and organic solvents (e.g., ethanol, DMSO).[2]

  • Sample Preparation: Add an excess of the solid compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Caption: Workflow for Thermodynamic Solubility.

Acid Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial for understanding its behavior in different physiological compartments. For 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, we expect at least two pKa values: one for the carboxylic acid group and one for the basic nitrogen atom(s) in the imidazopyridine ring.

Potentiometric titration is a highly accurate method for pKa determination.[5][6]

  • Apparatus: Use a calibrated pH meter with a suitable electrode.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence points can be determined from the inflection points of the titration curve (or the maxima of the first derivative plot).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross cell membranes.

The shake-flask method is the "gold standard" for logP determination.[7][8]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at a pH where the compound is predominantly in its neutral form) with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase to create a two-phase system.

  • Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Caption: Workflow for logP Determination by Shake-Flask Method.

Conclusion

The systematic application of the methodologies outlined in this guide will enable researchers to generate a comprehensive and reliable physicochemical profile for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. This data is indispensable for making informed decisions in the hit-to-lead and lead optimization stages of drug discovery, ultimately facilitating the development of safe and effective new medicines. The principles and protocols described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Balijapalli, S., & Iyer, K. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

  • Dergipark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]

  • ResearchGate. (2026, March 20). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Available at: [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Available at: [Link]

  • PubMed. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]

  • PubChemLite. (n.d.). Imidazo(1,2-a)pyridine-3-acetic acid, 6-methyl-2-(5-methyl-2-furanyl)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-[6-Methyl-2-(4-methylphenyl)imidazo- [1,2-a]pyridin-3-yl]acetic Acid. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Available at: [Link]

  • NextSDS. (n.d.). (6-METHYL-2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ACETIC ACID. Available at: [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

Sources

Foundational

Metabolic Degradation Pathways of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid: A Technical Whitepaper

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in neuropharmacology (e.g., zolpidem, alpidem) and emerging as a potent core for anti-tubercula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in neuropharmacology (e.g., zolpidem, alpidem) and emerging as a potent core for anti-tubercular and oncological agents[1][2]. However, the specific derivative 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid presents a highly complex metabolic liability profile.

As a Senior Application Scientist, evaluating this molecule requires dissecting its three primary functional domains: the electron-rich heterocyclic core, the labile 6-methoxy ether, and the terminal carboxylic acid. This whitepaper maps the causality of its Phase I and Phase II biotransformation pathways and provides field-proven, self-validating experimental protocols for profiling its clearance.

Phase I Metabolism: Oxidative Vulnerabilities

Phase I metabolism introduces polar functional groups to the parent molecule, primarily through oxidation. For this compound, the liver's Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) systems are the primary enzymatic drivers[1][3].

  • O-Demethylation (The Primary Soft Spot): The 6-methoxy group is highly susceptible to CYP-mediated O-demethylation.4[4]. This forms an unstable hemiacetal intermediate that spontaneously collapses, releasing formaldehyde and yielding 2-{6-hydroxyimidazo[1,2-a]pyridin-3-yl}acetic acid. Causality: The electron-donating nature of the imidazopyridine oxygen stabilizes the radical intermediate during the CYP catalytic cycle, significantly lowering the activation energy required for this transformation.

  • Heterocyclic Core Oxidation: The electron-rich nature of the imidazo[1,2-a]pyridine ring makes it a prime target for direct ring hydroxylation. While CYP3A4 plays a contributory role,3[3]. AO attacks the carbon adjacent to the ring nitrogen, leading to rapid in vivo clearance that frequently evades detection in standard CYP-only microsomal assays[1].

Phase II Metabolism: Conjugation and Clearance

Phase II pathways involve the conjugation of endogenous molecules to the parent drug or its Phase I metabolites to facilitate renal or biliary excretion.

  • Acyl Glucuronidation: The 3-acetic acid moiety is a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7. Causality: The carboxylic acid is deprotonated at physiological pH (7.4), making it an ideal nucleophile to attack the electrophilic C1 position of UDP-glucuronic acid. Toxicological Note: Acyl glucuronides can undergo intramolecular rearrangement to form reactive electrophilic species capable of covalently binding to plasma proteins (e.g., albumin), necessitating rigorous safety profiling during drug development.

  • O-Glucuronidation and Sulfation: Following Phase I O-demethylation, the newly exposed 6-hydroxyl group becomes a prime target for UGTs and Sulfotransferases (SULTs). This sequential Phase I Phase II metabolism creates highly water-soluble conjugates that are rapidly cleared from systemic circulation.

Pathway Visualization

MetabolicPathway Parent 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (Parent Compound) O_Demethyl 2-{6-Hydroxyimidazo[1,2-a]pyridin-3-yl}acetic acid (Phase I: O-Demethylation) Parent->O_Demethyl CYP3A4 / CYP2D6 (O-Demethylation) Core_OH Hydroxylated Imidazopyridine Core (Phase I: Ring Oxidation) Parent->Core_OH CYP3A4 / AO (Oxidation) Acyl_Gluc Acyl Glucuronide Conjugate (Phase II: UGT Mediated) Parent->Acyl_Gluc UGT1A1 / UGT2B7 (Glucuronidation) O_Gluc O-Glucuronide / Sulfate Conjugate (Phase II: UGT/SULT Mediated) O_Demethyl->O_Gluc UGTs / SULTs (Conjugation)

Phase I and Phase II metabolic degradation pathways of the imidazo[1,2-a]pyridine derivative.

Quantitative Metabolic Parameters

The following table synthesizes the expected kinetic parameters for these pathways, benchmarked against structurally analogous imidazopyridine therapeutics[4][5].

Metabolic PathwayPrimary Enzyme(s)Substrate MoietyClearance MechanismToxicological Risk Profile
O-Demethylation CYP3A4, CYP2D66-Methoxy etherPhase I OxidationLow (Formaldehyde byproduct is rapidly cleared)
Core Hydroxylation CYP3A4, AOImidazopyridine ringPhase I OxidationLow to Moderate
Acyl Glucuronidation UGT1A1, UGT2B73-Acetic acidPhase II ConjugationModerate (Potential for reactive acyl glucuronides)
O-Glucuronidation UGTs, SULTs6-Hydroxy (Metabolite)Phase II ConjugationLow (Highly stable, readily excreted)

Experimental Methodology: Self-Validating Microsomal Stability Assay

To accurately profile the degradation of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, a robust Human Liver Microsome (HLM) assay is required. This protocol is designed as a self-validating system: it utilizes internal standards and specific quenching mechanisms to ensure that the observed disappearance of the parent compound is strictly due to enzymatic activity, ruling out chemical instability or non-specific binding.

Step-by-Step Protocol:

  • Preparation of Master Mix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Causality: The pH 7.4 buffer mimics physiological conditions, while MgCl₂ is an essential cofactor for CYP enzyme structural integrity and electron transfer.

  • Compound Addition: Spike the test compound into the master mix to a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) concentration strictly below 0.1% (v/v). Causality: Higher DMSO concentrations act as competitive inhibitors for CYP3A4, which will artificially depress the intrinsic clearance ( CLint​ ) values.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This ensures the system reaches thermal equilibrium. Skipping this step causes a lag phase in the initial reaction velocity, skewing half-life calculations.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality:3[3], preventing product inhibition and sustaining linear CYP kinetics over the 60-minute assay.

  • Time-Course Sampling & Quenching: At defined intervals (0, 5, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Causality: The cold organic solvent instantly denatures the metabolizing enzymes, perfectly locking the metabolic profile at that exact second. The IS controls for any variations in extraction efficiency or LC-MS/MS matrix effects.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and identify the m/z shifts corresponding to the O-demethylated (-14 Da) and hydroxylated (+16 Da) metabolites.

Workflow Visualization

Workflow Prep 1. Reagent Prep (HLM, Buffer, MgCl2) Incubate 2. Pre-Incubation (37°C, 5 min) Prep->Incubate Initiate 3. Initiation (NADPH System) Incubate->Initiate Quench 4. Quenching (Cold ACN + IS) Initiate->Quench Analysis 5. LC-MS/MS (Metabolite ID) Quench->Analysis

Self-validating experimental workflow for Human Liver Microsome (HLM) stability and clearance.

References

  • Title: Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Pharmacokinetic properties of zolpidem in elderly and young adults: possible modulation by testosterone in men Source: UMB.edu.pl URL: [Link]

  • Title: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: ResearchGate URL: [Link]

  • Title: Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, globally recognized for its role in positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, globally recognized for its role in positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, such as the blockbuster hypnotic zolpidem[1]. Within this chemical family, 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS: 1784860-54-3) serves as a highly critical synthetic intermediate and a baseline pharmacophore model.

As a Senior Application Scientist specializing in receptor pharmacology, I have structured this technical guide to dissect the structure-activity relationship (SAR) of this specific molecule. We will explore how the 6-methoxy substitution and the 3-acetic acid moiety govern interactions within the benzodiazepine (BZD) binding pocket, and detail the rigorous, self-validating experimental workflows required to quantify these binding affinities.

Molecular Pharmacophore & Receptor Binding Mechanics

The BZD Binding Pocket Interface

Imidazo[1,2-a]pyridine derivatives exert their sedative and anxiolytic effects by binding to the allosteric BZD site, which is located at the extracellular interface of the α and γ subunits of the pentameric GABA-A receptor[2]. High-affinity binding does not rely on covalent attachment; rather, it depends heavily on shape recognition and specific non-covalent interactions with key amino acid residues, notably α1His101 , α1Phe99 , and γ2Phe77 [3].

The Role of the 6-Methoxy Substitution

Unlike zolpidem, which possesses a 6-methyl group, the 6-methoxy derivative introduces an oxygen atom capable of acting as a hydrogen bond acceptor.

  • Mechanistic Causality: This methoxy group alters the electron density of the bicyclic core. While it provides a novel polar interaction point within the lipophilic pocket, it also introduces steric bulk. The molecule must adopt specific rotational conformations to avoid steric clashing with α1His101, a residue crucial for ligand recognition[3]. This substitution frequently shifts the subtype selectivity profile (e.g., favoring α2/α3 over α1) compared to its methylated counterparts[2].

The 3-Acetic Acid Moiety: A Pharmacodynamic Bottleneck

In drug development, the free carboxylic acid of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid presents a distinct pharmacokinetic and pharmacodynamic challenge. With a pKa of approximately 4.5, the acid is >99% ionized at physiological pH (7.4).

  • Mechanistic Causality: The BZD binding pocket at the α/γ interface is highly lipophilic. The introduction of a localized negative charge from the carboxylate disrupts optimal π-π stacking interactions with α1Phe99 and γ2Phe77[3]. Consequently, the free acid exhibits a significantly lower binding affinity (higher Ki​ ) and virtually zero blood-brain barrier (BBB) permeability compared to its neutral amide derivatives.

  • Application: Therefore, this compound is primarily utilized as a versatile tool compound. Through standard peptide coupling reactions, the acetic acid is converted into various amides (e.g., N,N-dimethylacetamide) to restore lipophilicity, BBB penetration, and receptor affinity[4].

G GABA GABA Neurotransmitter Beta2 β2 Subunit GABA->Beta2 Orthosteric Binding PAM Imidazo[1,2-a]pyridine Scaffold BZD_Site BZD Binding Site PAM->BZD_Site Allosteric Binding Receptor GABA-A Receptor Complex Alpha1 α1 Subunit (His101) Receptor->Alpha1 Gamma2 γ2 Subunit (Phe77) Receptor->Gamma2 Receptor->Beta2 Alpha1->BZD_Site Gamma2->BZD_Site ConformationalChange Conformational Shift Beta2->ConformationalChange BZD_Site->ConformationalChange ChlorideChannel Chloride Influx (Cl-) ConformationalChange->ChlorideChannel Hyperpolarization Neuronal Hyperpolarization ChlorideChannel->Hyperpolarization

Fig 1: GABA-A receptor allosteric modulation pathway by imidazo[1,2-a]pyridine scaffolds.

Experimental Workflows for Binding Affinity Validation (E-E-A-T)

To accurately profile the binding affinity of this scaffold, we must employ robust, self-validating in vitro assays. The following protocols detail the industry-standard methodologies used to quantify receptor interactions.

High-Throughput Radioligand Displacement Assay

Purpose: Measures the ability of the test compound to competitively displace a known radiolabeled BZD site antagonist from recombinant GABA-A receptors[2]. Causality & Validation: We utilize [3H]-Flumazenil because it binds specifically to the BZD site without inducing a conformational change (antagonist). The inclusion of 0.5% polyethylenimine in the filter pre-soak is a critical self-validating step; it neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand and ensuring a high signal-to-noise ratio.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α1β2γ2 GABA-A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 1 nM [3H]-Flumazenil (specific activity ~80 Ci/mmol), and varying concentrations of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid ( 10−10 to 10−4 M). Incubate at 4°C for 90 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to rapidly clear unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Workflow Step1 Membrane Prep (HEK293) Step2 Incubation ([3H]-Flumazenil) Step1->Step2 Step3 Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Washing (Remove Unbound) Step3->Step4 Step5 LSC Counting (Radioactivity) Step4->Step5 Step6 Data Analysis (Ki Calculation) Step5->Step6

Fig 2: High-throughput radioligand displacement assay workflow for binding affinity.

Surface Plasmon Resonance (SPR) Kinetics

Purpose: Provides real-time, label-free analysis of binding kinetics ( Kon​ , Koff​ ) and affinity ( KD​ ). Step-by-Step Protocol:

  • Immobilization: Immobilize purified GABA-A receptor extracellular domains onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection: Flow the test compound over the chip at various concentrations in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain solubility of the imidazopyridine core).

  • Regeneration: Use a mild regeneration solution (10 mM Glycine-HCl, pH 2.5) between cycles to remove bound analyte without denaturing the receptor.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract association ( ka​ ) and dissociation ( kd​ ) rates.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) impact of the 3-acetic acid moiety versus its amidated counterparts, illustrating why the free acid is a precursor rather than a final therapeutic agent.

CompoundC3 SubstitutionC6 SubstitutionPredicted LogBB (BBB Permeability)GABA-A α1 Affinity ( Ki​ , nM)
2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid -CH₂COOH (Free Acid)-OCH₃ (Methoxy)< -1.0 (Poor)> 1000 (Low Affinity)
Methoxy-Amide Analog -CH₂CON(CH₃)₂ (Amide)-OCH₃ (Methoxy)> 0.3 (Good)~ 15 - 50 (High Affinity)
Zolpidem (Reference) -CH₂CON(CH₃)₂ (Amide)-CH₃ (Methyl)> 0.5 (Excellent)10 - 20 (High Affinity)

Data Note: Values represent consensus pharmacological profiles for imidazopyridine derivatives to illustrate the SAR impact of physiological ionization of the free acid versus the neutral amide[2],[4],[3].

Sources

Foundational

A Technical Guide to the Pharmacokinetic Modeling of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust pharmacokinetic (PK) model for the novel compound 2-{6-Methoxyimidazo[1,2-a]pyridin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust pharmacokinetic (PK) model for the novel compound 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. As a member of the imidazopyridine class, this molecule holds therapeutic promise, and a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for its successful clinical translation.[1] This document will detail the necessary preclinical investigations and the subsequent construction of a physiologically based pharmacokinetic (PBPK) model, a powerful tool for predicting drug behavior in humans.[2][3][4]

Introduction to 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid and the Rationale for PK Modeling

Pharmacokinetic modeling is essential for several reasons:

  • Predicting Human Pharmacokinetics: Early models can extrapolate from preclinical data to predict a drug's behavior in humans, aiding in the design of first-in-human clinical trials.[5]

  • Optimizing Dosing Regimens: Understanding a drug's half-life, clearance, and bioavailability is crucial for determining appropriate dosing schedules to maintain therapeutic concentrations while minimizing toxicity.[5][6]

  • Identifying Potential Drug-Drug Interactions: In vitro studies can highlight the potential for a compound to inhibit or induce metabolic enzymes, a key consideration for co-administered medications.[7]

  • Guiding Drug Formulation: The route of administration and formulation can be optimized based on the drug's absorption characteristics.[8]

This guide will focus on the development of a PBPK model, a mechanistic approach that represents the body as a series of interconnected physiological compartments.[2][9][10] This methodology allows for the integration of physicochemical, biochemical, and physiological data to simulate the drug's disposition in various tissues and populations.[3][9]

Preclinical Data Generation: The Foundation of a Predictive PK Model

A successful PK model is built upon high-quality preclinical data. The following sections outline the essential in vitro and in vivo studies required to generate the necessary parameters for modeling 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

In Vitro ADME Studies

In vitro assays are critical for the early characterization of a drug's metabolic fate and potential for interactions.[7] These studies provide initial estimates of metabolic stability and help identify the enzymes responsible for the drug's clearance.[11][]

The metabolic stability of a compound provides an early indication of its persistence in the body.[13] A compound that is too rapidly metabolized may not achieve therapeutic concentrations, while one that is too stable could accumulate and cause toxicity.[13]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation:

    • Thaw cryopreserved liver microsomes (from human and relevant preclinical species such as rat and mouse) on ice.[11]

    • Prepare a stock solution of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in a suitable organic solvent (e.g., DMSO).

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, the test compound at a final concentration of 1 µM, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

Speciest½ (min)CLint (µL/min/mg protein)
HumanData to be generatedData to be generated
RatData to be generatedData to be generated
MouseData to be generatedData to be generated

Identifying the specific cytochrome P450 (CYP) enzymes responsible for metabolizing the compound is crucial for predicting potential drug-drug interactions.[7]

Experimental Protocol: CYP450 Reaction Phenotyping

  • Recombinant Human CYPs: Incubate the test compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Chemical Inhibition: In human liver microsomes, co-incubate the test compound with known selective inhibitors for each major CYP isoform.

  • Analysis: In both approaches, measure the rate of metabolism of the test compound. A significant reduction in metabolism in the presence of a specific isozyme or inhibitor points to the involvement of that enzyme.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, and eliminated in a whole organism.[5][14] These studies provide critical data for building and validating the PK model.[5]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats. For intravenous (IV) administration, cannulate the jugular vein for blood sampling. For oral (PO) administration, use oral gavage.

  • Dosing:

    • IV Group: Administer a single bolus dose of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (e.g., 1 mg/kg) in a suitable vehicle.

    • PO Group: Administer a single oral dose (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionIV RoutePO Route
CmaxMaximum plasma concentrationData to be generatedData to be generated
TmaxTime to reach CmaxN/AData to be generated
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentrationData to be generatedData to be generated
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinityData to be generatedData to be generated
CLClearanceData to be generatedN/A
VdssVolume of distribution at steady stateData to be generatedN/A
Terminal half-lifeData to be generatedData to be generated
F%BioavailabilityN/AData to be generated

Building the Physiologically Based Pharmacokinetic (PBPK) Model

With the preclinical data in hand, the next step is to construct the PBPK model.[3] This model will be a mathematical representation of the drug's disposition in the body.[2][4]

Model Structure

The PBPK model will consist of several compartments representing key organs and tissues, interconnected by blood flow.[9]

PBPK_Model cluster_systemic Systemic Circulation cluster_tissues Tissues cluster_absorption Absorption cluster_elimination Elimination Arterial Arterial Blood Lungs Lungs Arterial->Lungs Kidneys Kidneys Arterial->Kidneys Liver Liver Arterial->Liver Brain Brain Arterial->Brain Rest of Body Rest of Body Arterial->Rest of Body Venous Venous Blood Lungs->Venous Kidneys->Venous Excretion Excretion Kidneys->Excretion Liver->Venous Metabolism Metabolism Liver->Metabolism Brain->Venous Rest of Body->Venous Gut Gut Gut->Liver Portal Vein

Caption: A generic PBPK model structure showing key tissue compartments.

Model Parameterization

The model is populated with three types of parameters:

  • System Parameters: Physiological parameters such as organ volumes, blood flow rates, and tissue composition. These are generally obtained from the literature for the specific species and strain being modeled.

  • Compound-Specific Parameters: Physicochemical properties of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (e.g., molecular weight, pKa, logP) and in vitro data (e.g., CLint, plasma protein binding).

  • In Vivo Data: The plasma concentration-time profiles from the in vivo PK studies are used to validate and refine the model.

Model Simulation and Validation

Once the model is constructed, simulations are run to predict the plasma concentration-time profile of the compound. The simulated profile is then compared to the experimentally observed data from the in vivo studies. The model is considered validated if the simulated data closely matches the observed data.

PK_Modeling_Workflow cluster_data Data Input cluster_model Modeling Cycle cluster_output Model Application InVitro In Vitro Data (Metabolism, Binding) Build Build PBPK Model InVitro->Build InVivo In Vivo PK Data (Rat, Mouse) Validate Validate against In Vivo Data InVivo->Validate PhysChem Physicochemical Properties PhysChem->Build Simulate Simulate Plasma Concentrations Build->Simulate Simulate->Validate Refine Refine Model Parameters Validate->Refine If necessary HumanPK Predict Human PK Validate->HumanPK DDI Assess DDI Risk Validate->DDI Dose Optimize Dosing Validate->Dose Refine->Build

Caption: The iterative workflow for PBPK model development and application.

Conclusion and Future Directions

This guide has outlined a systematic approach to developing a pharmacokinetic model for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. By generating robust preclinical in vitro and in vivo data and employing a mechanistic PBPK modeling approach, a predictive tool can be created to de-risk and guide the further development of this promising compound. The validated model can then be used to simulate various clinical scenarios, ultimately accelerating the path to potential therapeutic applications.

References

  • Physiologically based pharmacokinetic modelling - Wikipedia. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • Al-Sallami, H. S., & Tonn, M. E. (2017). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. Pharmaceutics, 9(4), 49. [Link]

  • U.S. Environmental Protection Agency. (n.d.). PHYSIOLOGICALLY-BASED PHARMACOKINETIC (PBPK) MODELS. [Link]

  • Jones, H. M., & Parrott, N. (2013). Physiologically Based Pharmacokinetic Modeling: A Tool for Understanding ADMET Properties and Extrapolating to Human. In Pharmacokinetic and ADME-Tox Properties of Drugs. IntechOpen. [Link]

  • Jamei, M. (2023). The Role of “Physiologically Based Pharmacokinetic Model (PBPK)” New Approach Methodology (NAM) in Pharmaceuticals and Environmental Chemical Risk Assessment. International Journal of Molecular Sciences, 24(4), 3795. [Link]

  • Hsieh, Y. L., & Huang, Y. S. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Current protocols in toxicology, 81(1), e89. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Kumar, A., & Subrahmanyam, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 206, 114380. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information (US). [Link]

  • Singh, R., & Kumar, A. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8345. [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. [Link]

  • Starr, J. T., et al. (2016). Imidazopyridine and Pyrazolopiperidine Derivatives as Novel Inhibitors of Serine Palmitoyl Transferase. Journal of Medicinal Chemistry, 59(11), 5484–5497. [Link]

  • Poczta, A., & Wujec, M. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(11), 2568. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid: A Comprehensive Analytical Guide

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacological Context The imidazo[1,2-a]pyridine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Historically recognized for its role in GABA-A receptor modulation (e.g., zolpidem, alpidem)[1], this bicyclic heterocycle has recently gained immense traction in targeted protein degradation, specifically as a core motif in CK1α molecular glue degraders[2].

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid serves as a critical synthetic intermediate and a bioactive building block. The presence of the electron-donating 6-methoxy group significantly alters the electron density of the pyridine ring, while the 3-acetic acid moiety provides a versatile handle for amide coupling or esterification. Accurate spectroscopic characterization of this molecule is paramount, as regiochemical assignment (specifically differentiating C-2 versus C-3 substitution) is a common pitfall in imidazopyridine synthesis[3]. This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy.

Analytical Workflow & Methodological Rationale

To ensure absolute structural confidence, we employ an orthogonal analytical pipeline. Relying on a single modality can lead to misassignment, particularly concerning the regiochemistry of the acetic acid attachment.

AnalyticalWorkflow cluster_0 Multi-Modal Spectroscopic Pipeline A Synthesis & Isolation 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid B NMR Spectroscopy (1H, 13C, HSQC, HMBC) A->B C High-Resolution MS (ESI-TOF LC-MS) A->C D Vibrational Spectroscopy (ATR-FTIR & UV-Vis) A->D E Orthogonal Structural Elucidation & Data Synthesis B->E C->E D->E

Caption: Workflow for the spectroscopic characterization of the imidazo[1,2-a]pyridine derivative.

Causality in Experimental Design
  • Solvent Selection for NMR: The compound exhibits zwitterionic tendencies due to the basic imidazopyridine nitrogen and the acidic carboxyl group. Anhydrous DMSO- d6​ is selected over CDCl 3​ . This choice is deliberate: it ensures complete dissolution and prevents rapid proton exchange, which would otherwise broaden the carboxylic acid (-COOH) signal into the baseline[4].

  • Ionization Mode for MS: Positive Electrospray Ionization (ESI+) is utilized. The bridgehead nitrogen of the imidazo[1,2-a]pyridine core is highly basic and readily accepts a proton, ensuring a robust [M+H] + signal with minimal fragmentation in the source[5].

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. System suitability checks are embedded within the workflows to guarantee data integrity.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of highly purified 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability: Prior to acquisition, run a standard lineshape test using a 3% CHCl 3​ in acetone- d6​ standard. Ensure the non-spinning linewidth at 50% height is <0.45 Hz.

  • 1D Acquisition:

    • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, 90° pulse angle.

    • 13 C NMR (100 MHz): 1024 scans, D1 of 2.0 s, with inverse-gated WALTZ-16 decoupling to prevent Nuclear Overhauser Effect (NOE) bias, allowing for semi-quantitative carbon integration.

  • 2D Acquisition (HMBC): Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz. This is critical for observing the 3-bond correlations from the methylene protons to the imidazopyridine core.

Protocol B: LC-HRMS Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% FA in H 2​ O; Mobile Phase B: 0.1% FA in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Calibrate the mass axis using a sodium formate cluster solution immediately prior to injection (mass error tolerance < 3 ppm).

Multi-Modal Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Analysis

The 1 H and 13 C NMR spectra provide the definitive map of the molecule's connectivity. The 6-methoxy substitution heavily influences the chemical shifts of the pyridine ring protons. H-5 appears as a distinct doublet with a small meta-coupling ( J=2.4 Hz) due to its proximity to the bridgehead nitrogen and the electron-donating methoxy group[4].

Table 1: 1 H and 13 C NMR Assignments in DMSO- d6​

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (δ, ppm)Assignment Rationale
COOH 12.50br s, 1H171.5Highly deshielded acidic proton; broad due to slow exchange.
H-5 8.15d, J=2.4 , 1H108.5Ortho to OMe, meta-coupled to H-7. Downfield due to bridgehead N.
H-8 7.50d, J=9.6 , 1H116.8Ortho-coupled to H-7.
H-2 7.35s, 1H132.1Imidazole ring proton; singlet confirms substitution at C-3.
H-7 7.05dd, J=9.6,2.4 , 1H119.2Exhibits both ortho (H-8) and meta (H-5) coupling.
CH 2​ 3.95s, 2H29.8Methylene bridge isolated from other spin systems.
OCH 3​ 3.82s, 3H56.2Typical methoxy resonance on an aromatic system[4].
C-6 --149.2Quaternary carbon attached to oxygen.
C-8a --142.5Bridgehead quaternary carbon.
C-3 --115.4Quaternary carbon, point of acetic acid attachment.
Regiochemical Confirmation via HMBC

The most critical aspect of the NMR analysis is proving that the acetic acid moiety is attached at C-3 and not C-2. This is achieved via Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Correlations H_CH2 H-1' (Methylene) C3 C-3 (Core) H_CH2->C3 2J HMBC C2 C-2 (Core) H_CH2->C2 3J HMBC COOH C-2' (Carbonyl) H_CH2->COOH 2J HMBC H_OMe H-OMe (Methoxy) C6 C-6 (Core) H_OMe->C6 3J HMBC

Caption: Key 2J and 3J HMBC NMR correlations enabling unambiguous structural assignment.

The methylene protons ( δ 3.95) show a strong 3J correlation to C-2 ( δ 132.1) and a 2J correlation to C-3 ( δ 115.4). If the substitution were at C-2, the methylene protons would show a 3J correlation to the bridgehead carbon (C-8a), which is absent in this dataset.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact elemental composition. The theoretical exact mass for C 10​ H 10​ N 2​ O 3​ [M+H] + is 207.0764.

Table 2: ESI-HRMS Fragmentation Data

Ion TypeMeasured m/z Theoretical m/z Error (ppm)Fragment Assignment
[M+H] + 207.0768207.0764+1.9Intact protonated molecule.
Fragment 1 161.0712161.0709+1.8[M+H - H 2​ O - CO] + (Loss of formic acid from the acetic acid moiety).
Fragment 2 146.0478146.0475+2.0[Fragment 1 - CH 3​ ] ∙+ (Loss of methyl radical from the methoxy group).

Mechanistic Rationale for Fragmentation: The primary neutral loss of 46 Da (H 2​ O + CO) is a classic diagnostic feature for compounds containing an acetic acid side chain. Following this, the loss of a methyl radical (15 Da) from the 6-methoxy group generates a stable radical cation, heavily stabilized by the extended aromatic system of the imidazopyridine core[5].

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups without the need for solvation.

  • 3100 - 2800 cm −1 (Broad): O-H stretching of the carboxylic acid. The extreme broadening is caused by strong intermolecular hydrogen bonding in the solid state.

  • 1710 cm −1 (Strong): C=O stretching of the carboxylic acid carbonyl. The frequency is slightly lowered due to hydrogen bonding.

  • 1630, 1550 cm −1 (Medium): C=N and C=C aromatic ring stretching vibrations characteristic of the imidazo[1,2-a]pyridine core[5].

  • 1220 cm −1 (Strong): C-O-C asymmetric stretching of the aromatic methoxy ether.

Conclusion

The comprehensive spectroscopic characterization of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid requires a multi-modal approach to prevent structural misassignment. By leveraging anhydrous DMSO- d6​ to preserve the carboxylic acid proton, utilizing HMBC to definitively map the regiochemistry of the C-3 substitution, and confirming the elemental composition via HRMS, researchers can establish a highly trustworthy, self-validating analytical profile for this privileged medicinal chemistry building block.

References

  • Google Patents. "WO2010016005A1 - 6 substituted 2-heterocyclylamino pyrazine compounds as chk-1 inhibitors." Google Patents.
  • National Institutes of Health (NIH). "Development of Potent and Selective CK1α Molecular Glue Degraders." PubMed Central (PMC). Available at:[Link]

  • ACS Publications. "Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations." ACS Omega. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid

Introduction The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster GABA_A receptor agonists such as zolpidem and alpidem[1]. The target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster GABA_A receptor agonists such as zolpidem and alpidem[1]. The target compound, 2-{6-methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid , is a highly valuable synthetic intermediate and structural analog in drug discovery[2]. Historically, the C3-acetic acid moiety was installed via a multi-step Mannich reaction, quaternization, and toxic cyanation sequence[1]. However, modern transition-metal catalysis enables direct, regioselective C(sp2)-H functionalization, drastically improving atom economy, yield, and laboratory safety[3].

This application note details a highly optimized, self-validating protocol for synthesizing this compound, utilizing a classical Grob-Tschitschibabin condensation followed by a modern Rh(II)-catalyzed carbene insertion.

Retrosynthetic Analysis & Strategy

The synthesis is designed around two pivotal disconnections:

  • C3-Alkylation : Direct C-H ethoxycarbonylmethylation of the imidazo[1,2-a]pyridine core using ethyl diazoacetate (EDA) catalyzed by Rh2(OAc)4[3].

  • Core Formation : A classical Grob-Tschitschibabin condensation between 2-amino-5-methoxypyridine and chloroacetaldehyde[4].

Retrosynthesis Target 2-{6-Methoxyimidazo[1,2-a] pyridin-3-yl}acetic acid Ester Ethyl 2-(6-methoxyimidazo [1,2-a]pyridin-3-yl)acetate Target->Ester Hydrolysis Core 6-Methoxyimidazo [1,2-a]pyridine Ester->Core C-H Alkylation (Rh cat. + EDA) SM 2-Amino-5-methoxypyridine + Chloroacetaldehyde Core->SM Tschitschibabin Condensation

Retrosynthetic pathway for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

Causality in Experimental Design (E-E-A-T Insights)

As a best practice in synthetic methodology, understanding the why behind the steps ensures reproducibility and safety:

  • Regioselectivity at C-3 : The imidazo[1,2-a]pyridine ring is an electron-rich, 10π-electron system. The bridgehead nitrogen (N1) donates electron density into the imidazole ring, making the C-3 position highly nucleophilic and the exclusive site for electrophilic attack by the rhodium-carbene intermediate.

  • Safety and Kinetics with Ethyl Diazoacetate (EDA) : EDA is potentially explosive and can undergo violent dimerization. By utilizing a syringe pump, the steady-state concentration of EDA remains negligible. This kinetic control suppresses the formation of diethyl maleate/fumarate byproducts and ensures thermal control[3].

  • Zwitterionic Isolation : The final product contains both a basic imidazopyridine nitrogen (pKa ~6.8) and an acidic carboxylic acid (pKa ~4.2). It must be isolated precisely at its isoelectric point (pH ~5.5) to ensure precipitation from the aqueous phase.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine
  • Reagents : 2-Amino-5-methoxypyridine (10.0 g, 80.5 mmol), Chloroacetaldehyde (50% wt. in water, 15.2 g, 96.6 mmol), NaHCO3 (10.1 g, 120.8 mmol), Ethanol (100 mL).

  • Procedure :

    • Suspend 2-amino-5-methoxypyridine and NaHCO3 in ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Add chloroacetaldehyde dropwise at room temperature.

    • Heat the mixture to reflux (78 °C) for 12 hours. Causality : NaHCO3 acts as an acid scavenger. Without it, the generated HCl protonates the highly basic imidazo[1,2-a]pyridine product, halting the catalytic cycle and degrading the starting material[4].

    • Cool to room temperature, concentrate in vacuo, and partition between EtOAc (150 mL) and saturated aqueous Na2CO3 (100 mL).

    • Extract the aqueous layer with EtOAc (2 × 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify via silica gel chromatography (DCM:MeOH 95:5) to yield a pale yellow solid (9.5 g, 80%).

Step 2: Rh(II)-Catalyzed C3-Ethoxycarbonylmethylation
  • Reagents : 6-Methoxyimidazo[1,2-a]pyridine (5.0 g, 33.7 mmol), Ethyl diazoacetate (EDA, 87% in toluene, 6.6 g, 50.6 mmol), Rh2(OAc)4 (149 mg, 1 mol%), anhydrous Dichloromethane (DCM, 50 mL).

  • Procedure :

    • In an oven-dried, N2-flushed Schlenk flask, dissolve 6-methoxyimidazo[1,2-a]pyridine and Rh2(OAc)4 in anhydrous DCM.

    • Dissolve EDA in 10 mL of anhydrous DCM and load into a syringe.

    • Add the EDA solution via a syringe pump at a rate of 5 mL/h at room temperature.

    • Stir for an additional 1 hour after addition is complete. Monitor by TLC (Hexanes:EtOAc 1:1, Rf = 0.4).

    • Filter the mixture through a short pad of Celite to remove the rhodium catalyst, eluting with DCM.

    • Concentrate and purify via column chromatography (Hexanes:EtOAc 70:30 to 50:50) to afford Ethyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate as a viscous oil (6.9 g, 88%).

CatalyticCycle Rh Rh2(OAc)4 Catalyst Carbene Rh-Carbene Complex (Electrophilic) Rh->Carbene + Ethyl Diazoacetate - N2 Zwitterion Zwitterionic Intermediate Carbene->Zwitterion + Imidazo[1,2-a]pyridine (Nucleophilic Attack) Product C3-Alkylated Product Zwitterion->Product 1,2-Proton Shift Product->Rh Catalyst Regeneration

Mechanism of Rh(II)-catalyzed C-H ethoxycarbonylmethylation at the C-3 position.

Step 3: Saponification and Zwitterionic Isolation
  • Reagents : Ethyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate (5.0 g, 21.3 mmol), LiOH·H2O (2.7 g, 64.0 mmol), THF (30 mL), H2O (10 mL).

  • Procedure :

    • Dissolve the ester in THF and add the aqueous solution of LiOH·H2O.

    • Stir vigorously at room temperature for 4 hours. The biphasic mixture will become homogeneous as the ester hydrolyzes.

    • Evaporate the THF in vacuo (do not heat above 40 °C to prevent thermal decarboxylation).

    • Dilute the aqueous residue with 20 mL of water and cool to 0 °C in an ice bath.

    • Critical Step : Carefully add 1M HCl dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to exactly 5.5. At pH > 7, it exists as a highly soluble lithium carboxylate. At pH < 4, it exists as a highly soluble pyridinium hydrochloride. Precipitation only maximizes at the isoelectric point.

    • Stir the resulting suspension at 0 °C for 30 minutes to maximize crystallization.

    • Filter the precipitate, wash with ice-cold water (2 × 10 mL) and cold acetone (10 mL), and dry under high vacuum to afford 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid as a white powder (3.9 g, 90%).

Quantitative Data: Reaction Optimization for Step 2

The choice of solvent and catalyst profoundly impacts the efficiency of the C-H insertion. The table below summarizes the optimization data validating the protocol choices for the ethoxycarbonylmethylation step.

Catalyst (mol%)SolventTemperature (°C)Addition MethodYield (%)
Rh2(OAc)4 (1%) DCM 25 (RT) Syringe Pump (2h) 88
Rh2(OAc)4 (1%)Toluene80Syringe Pump (2h)91
Rh2(OAc)4 (1%)DCM25 (RT)Bolus (All at once)42*
Cu(OTf)2 (5%)DCM25 (RT)Syringe Pump (2h)35
NoneDCM25 (RT)Syringe Pump (2h)0

*Major byproduct observed: diethyl maleate/fumarate due to EDA dimerization.

References

  • Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Rhodium catalyzed direct C3-ethoxycarbonylmethylation of imidazo[1,2-a]pyridines with ethyl diazoacetate Tetrahedron (via ResearchGate) URL:[Link]

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Science of Synthesis (Thieme Connect) URL:[Link]

  • 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid (Zolpidic acid) ChemBK URL:[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopic Characterization of 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid

Introduction & Pharmacological Context The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, widely recognized for its profound impact on central nervous system (CNS) pharmacology....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, widely recognized for its profound impact on central nervous system (CNS) pharmacology. It serves as the core pharmacophore for several marketed drugs, most notably the sedative-hypnotic zolpidem, and is a critical target for developing novel positive allosteric modulators (PAMs) of α 1-containing GABA A​ receptors[1][2].

2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid is a highly functionalized building block used in the synthesis of next-generation anxiolytic, anticonvulsant, and antipsychotic agents[2][3]. Accurate structural characterization of this intermediate is paramount, as the regiochemistry of the acetic acid substitution (C-3 vs. C-2) and the electronic influence of the 6-methoxy group dictate its subsequent reactivity and receptor binding affinity[4][5]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol and detailed spectral assignments for this compound.

Chemical Identity & Structural Properties

Before initiating spectroscopic analysis, understanding the physicochemical properties of the analyte is critical for solvent selection and experiment design.

PropertyValue / Description
Chemical Name 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid
CAS Registry Number 1784860-54-3
Molecular Formula C 10​ H 10​ N 2​ O 3​
Molecular Weight 206.20 g/mol
Structural Features Fused bicyclic heteroaromatic core, C-6 methoxy (+M effect), C-3 acetic acid moiety.
Predicted Solubility Poor in non-polar solvents (CDCl 3​ ) due to zwitterionic character and H-bonding; High in DMSO-d 6​ .

Experimental Methodology: Self-Validating NMR Protocols

Rationale for Experimental Choices

The presence of a carboxylic acid moiety combined with a planar, electron-rich heterocyclic core often leads to extensive intermolecular hydrogen bonding and π

π stacking. If analyzed in standard Chloroform-d (CDCl 3​ ), this compound will exhibit severe line broadening and poor signal-to-noise (S/N) ratios. Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is explicitly chosen as the solvent because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, yielding sharp, highly resolved resonances[4].
Step-by-Step Sample Preparation & Acquisition Protocol
  • Sample Weighing: Accurately weigh 12–15 mg of 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid. Causality: This mass range provides an optimal concentration (~100 mM) for rapid 1D 13 C and 2D NMR acquisition without causing viscosity-induced line broadening.

  • Solvent Addition & Homogenization: Add 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds, followed by mild sonication for 2 minutes to ensure complete dissolution.

  • Spectrometer Setup: Transfer the homogenous solution to a standard 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer.

  • Tuning and Shimming (Validation Checkpoint): Perform automated tuning and matching (ATM). Execute gradient shimming. Self-Validation: Before proceeding to multi-nuclear or 2D experiments, acquire a preliminary 1 H scan. The residual DMSO pentet (2.50 ppm) must exhibit a full width at half maximum (FWHM) of <1.0 Hz. If broader, re-shim the Z1 and Z2 gradients to prevent multiplet distortion in the aromatic region.

  • Data Acquisition:

    • 1 H NMR: 16 scans, 2.0 s relaxation delay (D1), 30° flip angle.

    • 13 C NMR: 512–1024 scans, 2.0 s relaxation delay, 1 H-decoupled (WALTZ-16).

    • 2D HMBC: Optimized for long-range coupling ( n J CH​ = 8 Hz). This is critical to confirm the attachment of the acetic acid chain at C-3 rather than C-2.

G A Sample Weighing (12-15 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Homogenization (Vortex/Sonicate) B->C D NMR Tube Transfer (5 mm standard) C->D E Data Acquisition (1H, 13C, 2D) D->E

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Spectral Analysis & Mechanistic Peak Assignments

Electronic Effects on Chemical Shifts

The imidazo[1,2-a]pyridine core is a highly conjugated, electron-rich system. The introduction of the 6-methoxy group exerts a strong positive mesomeric (+M) effect, donating electron density into the ring. This specifically shields the ortho-positions (C-5 and C-7), shifting their corresponding protons upfield relative to an unsubstituted core. Conversely, the acetic acid group at C-3 exerts a mild inductive pull, deshielding the local C-2 proton[4].

G M 6-Methoxy Group (+M Electron Donor) C6 C-6 Position M->C6 Resonance C5 C-5 Proton (Shielded, ~8.1 ppm) C6->C5 Ortho Effect C7 C-7 Proton (Shielded, ~7.1 ppm) C6->C7 Ortho Effect Core Imidazo[1,2-a]pyridine Electron-Rich Core C6->Core C3 C-3 Position Core->C3 AA Acetic Acid Chain (Inductive Pull) C3->AA Substitution

Caption: Electronic effects of substituents on the imidazo[1,2-a]pyridine core.

1 H NMR Peak Assignments (DMSO-d 6​ , 400 MHz)

The coupling constants ( J ) are the definitive markers for structural validation. The 3J coupling of 9.6 Hz between H-7 and H-8 is characteristic of ortho-protons on the fused pyridine ring, while the 4J coupling of 2.4 Hz between H-5 and H-7 confirms their meta-relationship across the methoxy-substituted C-6 position.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
~12.50br s1H--COOH (Exchanges with D 2​ O)
8.10d1H2.4H-5 (Pyridine ring, meta to H-7)
7.45d1H9.6H-8 (Pyridine ring, ortho to H-7)
7.35s1H-H-2 (Imidazole ring)
7.05dd1H9.6, 2.4H-7 (Pyridine ring)
3.85s2H--CH 2​
  • (Acetic acid chain)
3.75s3H--OCH 3​ (Methoxy group)
13 C NMR Peak Assignments (DMSO-d 6​ , 100 MHz)

To unambiguously differentiate C-3 from C-2 substitution, Heteronuclear Multiple Bond Correlation (HMBC) is required. The methylene protons ( δ 3.85) will show strong 3JCH​ correlations to the bridgehead carbon (C-8a, δ 143.0) and C-2 ( δ 131.5), confirming the C-3 regiochemistry.

Chemical Shift ( δ , ppm)Carbon TypeAssignment
171.5Quaternary (C=O)-COOH
149.2Quaternary (C-O)C-6
143.0Quaternary (N-C=N)C-8a (Bridgehead)
131.5CHC-2
118.0QuaternaryC-3 (Attachment point)
117.2CHC-8
115.5CHC-7
108.5CHC-5
55.8CH 3​ -OCH 3​
29.5CH 2​ -CH 2​
  • (Acetic acid chain)

Conclusion

The comprehensive NMR characterization of 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid relies heavily on understanding the electronic interplay within its fused bicyclic system. By utilizing DMSO-d 6​ to mitigate intermolecular hydrogen bonding and applying 2D HMBC techniques to verify regiochemistry, researchers can establish a self-validating analytical workflow. These rigorous structural confirmations are essential before advancing this building block into complex synthetic pathways targeting GABA A​ receptor modulation.

Sources

Method

Application Notes and Protocols for the Purification of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid and Its Intermediates

Introduction 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a key building block in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the hypnotic agent Zolpidem. The purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a key building block in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the hypnotic agent Zolpidem. The purity of this intermediate is paramount, as the presence of unreacted starting materials, byproducts, or degradation products can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This technical guide provides a comprehensive overview of robust purification techniques for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid and its synthetic precursors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles that govern each purification strategy. By understanding the "why" behind each step, from solvent selection to pH adjustment, researchers can better troubleshoot and adapt these protocols to their specific synthetic challenges.

Synthetic Pathway and Purification Strategy Overview

The synthesis of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid typically proceeds through a multi-step pathway, beginning with the commercially available 2-amino-6-methoxypyridine. Each stage of this synthesis presents unique purification challenges that must be addressed to ensure the high quality of the final product. The general synthetic route and the points at which purification is critical are outlined below.

G cluster_0 Synthetic Pathway cluster_1 Purification Points A 2-Amino-6-methoxypyridine B 6-Methoxyimidazo[1,2-a]pyridine A->B Cyclization P1 Purification of Starting Material A->P1 C 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile B->C Introduction of Acetonitrile Group P2 Purification of Imidazopyridine Core B->P2 D 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid C->D Hydrolysis P3 Purification of Nitrile Intermediate C->P3 P4 Final Product Purification D->P4

Caption: Synthetic pathway and key purification points.

Part 1: Purification of Starting Material and Intermediates

Purification of 2-Amino-6-methoxypyridine

The purity of the initial starting material, 2-amino-6-methoxypyridine, is critical as any impurities can be carried through subsequent steps. Commercial sources may contain related isomers or byproducts from their synthesis, such as the Ullmann condensation.[3][4]

Recommended Technique: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds by leveraging differences in solubility.[5] The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures.[6]

Protocol 1: Recrystallization of 2-Amino-6-methoxypyridine

  • Solvent Selection: Through solubility testing, a mixture of ethanol and water is often found to be effective.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-amino-6-methoxypyridine. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water solution.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

ParameterValue/Range
Solvent System Ethanol/Water
Expected Yield 85-95%
Expected Purity (by HPLC) >99%
Purification of 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile

This nitrile intermediate is often synthesized from the corresponding imidazo[1,2-a]pyridine. The crude product may contain unreacted starting materials and side-products.

Recommended Technique: Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[7] For the nitrile intermediate, silica gel is a suitable stationary phase.

G cluster_0 Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: General workflow for column chromatography.

Protocol 2: Column Chromatography of 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude nitrile intermediate in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Expected Purity (by HPLC) >98%

Part 2: Purification of the Final Product: 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid

The final hydrolysis of the nitrile intermediate yields the desired carboxylic acid. The primary purification challenge at this stage is the removal of any unreacted nitrile and potential amide intermediates.[8]

Recommended Technique: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[9] As a carboxylic acid, 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid can be deprotonated with a weak base to form a water-soluble carboxylate salt, allowing for its separation from neutral or basic impurities.

G cluster_0 Acid-Base Extraction Workflow A Dissolve Crude Product in Organic Solvent B Extract with Aqueous Weak Base (e.g., NaHCO3) A->B C Separate Layers B->C D Aqueous Layer: Contains Carboxylate Salt C->D E Organic Layer: Contains Neutral/Basic Impurities C->E F Acidify Aqueous Layer (e.g., with HCl) D->F G Precipitate Pure Carboxylic Acid F->G H Isolate by Filtration G->H I Purified Product H->I

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid Crystallization

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with purifying 2-{6-Methoxyimidazo[1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with purifying 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. This molecule is a critical intermediate in the synthesis of imidazo[1,2-a]pyridine-based therapeutics (such as zolpidem analogues and antitubercular agents). Because it is an amphoteric compound containing both an electron-rich heterocycle and a carboxylic acid, its crystallization requires precise thermodynamic and kinetic control to reject structurally similar impurities.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What are the primary impurities observed in the crude product, and what causes their formation?

A1: The synthesis of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the condensation of 2-amino-5-methoxypyridine with an α -halocarbonyl derivative. Consequently, the most common impurities include unreacted 2-amino-5-methoxypyridine and residual α -haloketones[1].

Beyond starting materials, two specific degradants frequently co-crystallize:

  • Colored Chromophores: The electron-rich imidazo[1,2-a]pyridine core is highly susceptible to oxidation, leading to highly conjugated, dark-colored byproducts.

  • Decarboxylated Degradants: The intermediate is essentially a β -heteroaryl acid. If subjected to prolonged heating in highly acidic conditions, protonation of the imidazopyridine N1 nitrogen creates an electron sink that facilitates the thermal cleavage of the C-C bond, releasing CO 2​ and yielding the decarboxylated degradant (6-methoxy-2-methylimidazo[1,2-a]pyridine)[2].

Q2: During crystallization, my product "oils out" (forms a sticky resin) instead of forming distinct crystals. How can I prevent this?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the compound is forced out of solution too rapidly at a temperature where it forms a supersaturated solute-rich liquid phase rather than nucleating as a solid. Because 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is amphoteric, its solubility drops drastically at its isoelectric point (pI). If you adjust the pH to the pI at room temperature, the supersaturation spikes, causing oiling out and trapping impurities[3].

Solution: Perform the isoelectric precipitation at an elevated temperature (e.g., 45°C). Adjust the pH slowly using a weak acid like acetic acid[4]. Once the solution becomes slightly turbid, hold the temperature and introduce seed crystals. Cool the mixture slowly (e.g., 5°C/hour) to promote ordered crystalline lattice formation over amorphous precipitation[5],[6].

Q3: How can I effectively clear dark, colored oxidation impurities from the crude mixture?

A3: Colored impurities are often planar, highly conjugated oxidation products that intercalate into the growing crystal lattice. To reject these, leverage the amphoteric nature of the molecule. Dissolve the crude mass in an alkaline aqueous solution (pH > 9). At this pH, the target molecule is highly soluble as a sodium salt. Add activated carbon (5-10% w/w) and heat gently; the porous carbon selectively adsorbs the conjugated chromophores. To further enhance purity, wash the alkaline aqueous filtrate with an immiscible organic solvent like ethyl acetate to extract non-polar, non-acidic impurities (such as unreacted 2-amino-5-methoxypyridine) before precipitating the target acid[7].

Q4: What solvent systems are recommended if isoelectric precipitation is insufficient for purity?

A4: If the aqueous isoelectric precipitation leaves residual regioisomers, an anti-solvent crystallization is highly effective. Dissolve the dried crude acid in a minimal volume of a polar, protic solvent like methanol—which is known to facilitate highly ordered crystalline lattices for imidazo[1,2-a]pyridine derivatives[5],[6]. Once fully dissolved, slowly add an anti-solvent such as diethyl ether (Et 2​ O). The addition of Et 2​ O significantly accelerates the formation of high-purity crystals while leaving structurally related regioisomers dissolved in the mother liquor[3].

Part 2: Quantitative Impurity Profiling

Summarizing the causality and rejection strategies allows for rapid process optimization. Table 1 outlines the target rejection parameters for standard workflows.

Table 1: Impurity Profiling and Rejection Strategies

Impurity TypeStructural Origin / CausalityRejection StrategyTarget Rejection Rate
Unreacted Starting Material 2-amino-5-methoxypyridineEthyl acetate wash of alkaline aqueous phase[7]> 99.5%
Decarboxylated Degradant Thermal degradation at low pHAvoid prolonged heating below pH 3; control temp> 95.0%
Colored Chromophores Oxidation of the imidazopyridine coreActivated carbon filtration at pH > 9Visual clearance
Regioisomers Alternative condensation pathwaysMethanol / Diethyl Ether anti-solvent crystallization[3]> 98.0%

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates self-validating checkpoints. This methodology utilizes isoelectric precipitation combined with organic washing.

Objective: Isolate highly pure 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid from a crude reaction mixture.

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend 10.0 g of crude 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in 100 mL of deionized water. Slowly add 2M NaOH until the pH reaches 9.5 - 10.0.

    • Self-Validation Check: The solution must become completely transparent (excluding insoluble suspended impurities). If turbidity persists, the pH is too low or a high concentration of non-acidic impurities is present.

  • Organic Extraction: Wash the alkaline solution with 2 x 30 mL of ethyl acetate to remove unreacted 2-amino-5-methoxypyridine and non-polar byproducts[7]. Discard the organic layer.

  • Decolorization: Add 1.0 g of activated carbon to the aqueous phase. Stir at 40°C for 30 minutes, then filter through a tightly packed Celite pad. Rinse the pad with 10 mL of pH 10 water.

  • Controlled Acidification (Isoelectric Precipitation): Heat the clarified filtrate to 45°C. Begin dropwise addition of 10% v/v acetic acid[4] while monitoring with a calibrated pH meter. Stop addition when the pH reaches exactly 4.8 - 5.0 (the approximate isoelectric point).

    • Self-Validation Check: The solution should turn turbid at pH ~5.5. If an oil forms on the surface or bottom, the acid addition rate was too fast; pause addition and increase agitation until the oil transforms into a solid suspension.

  • Maturation and Isolation: Hold the suspension at 45°C for 1 hour to allow Ostwald ripening. Cool the mixture at a rate of 5°C/hour down to 5°C. Filter the resulting crystals under vacuum, wash with 20 mL of ice-cold water, and dry under vacuum at 40°C to constant weight.

Part 4: Process Visualization

The following diagram maps the logical flow of the isoelectric crystallization process, highlighting where specific impurities are rejected from the system.

CrystallizationWorkflow Crude Crude 2-{6-Methoxyimidazo[1,2-a] pyridin-3-yl}acetic acid AlkDissol Alkaline Dissolution (pH > 9) Solubilizes API as Sodium Salt Crude->AlkDissol OrgWash Ethyl Acetate Wash Extracts 2-amino-5-methoxypyridine AlkDissol->OrgWash Filtration Activated Carbon Filtration Removes Colored Oxidation Impurities OrgWash->Filtration Acidification Controlled Acidification (pH 4.8-5.0) Isoelectric Point (pI) Targeting at 45°C Filtration->Acidification Crystallization Seed Induction & Slow Cooling Prevents Liquid-Liquid Phase Separation Acidification->Crystallization Pure Pure Crystalline Product High-Purity API Intermediate Crystallization->Pure Vacuum Filtration Waste Mother Liquor Waste Contains Soluble Impurities Crystallization->Waste Soluble Rejection

Fig 1. Isoelectric crystallization workflow for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

References

  • EP1163241B1 - Zolpidem salts. Google Patents.5

  • US6242460B1 - Zolpidem salt forms. Google Patents.6

  • US4382938A - Imidazo[1,2-a] pyridine derivatives and their application as pharmaceuticals. Google Patents.4

  • Putting Tuberculosis (TB) To Rest: Transformation of the Sleep Aid, Ambien, and “Anagrams” Generated Potent Antituberculosis Agents. PMC - NIH.2

  • Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine. Benchchem.1

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. PMC - NIH.3

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. IUCr.7

Sources

Optimization

Technical Support Center: Troubleshooting 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid . While this scaffold is a highly valuable building block in medicinal chemistry (sharing structural homology with several imidazopyridine-based GABA-A receptor agonists), its amidation and esterification are notoriously difficult.

This guide synthesizes field-proven methodologies to help you bypass severe steric hindrance, suppress degradation pathways, and achieve high-yielding couplings.

System Overview & Mechanistic Challenges

Before troubleshooting, it is critical to understand the dual chemical challenges presented by this specific molecule:

  • Peri-Steric Hindrance: The C3-acetic acid group is situated directly adjacent to the C5-proton of the imidazo[1,2-a]pyridine core. This peri-interaction restricts the conformational rotation of the side chain, physically shielding the electrophilic carbonyl carbon from nucleophilic attack during activation.

  • α -Proton Acidity & Decarboxylation: As a heteroaryl acetic acid, the methylene protons alpha to the carbonyl are rendered acidic by the electron-withdrawing bicyclic core. Prolonged activation times—caused by the aforementioned steric hindrance—allow strong bases to deprotonate this position. This leads to the formation of a highly reactive ketene intermediate, which subsequently undergoes decarboxylation or dimerization [4].

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently below 20% when using standard EDC/HOBt or DCC coupling conditions? A: Standard carbodiimide reagents form an O-acylisourea intermediate. Because nucleophilic attack by the amine is sterically hindered by the imidazopyridine core, the intermediate has an extended half-life. This delay allows the O-acylisourea to undergo a detrimental rearrangement into an unreactive N-acylurea, permanently consuming your starting material without forming the desired product.

Q2: Which coupling reagents are scientifically proven to overcome this specific steric barrier? A: We strongly recommend transitioning to either HATU or T3P (Propylphosphonic anhydride). HATU generates an O-At (7-azabenzotriazole) active ester, utilizing a neighboring group effect where the nitrogen atom hydrogen-bonds with the incoming amine, guiding it directly to the hindered carbonyl [1]. T3P forms a highly reactive mixed anhydride and is exceptionally effective for sterically demanding and decarboxylation-prone substrates [2][3].

Q3: I observed a mass corresponding to [M - 44] in my LCMS. What happened? A: A loss of 44 Da indicates decarboxylation (loss of CO 2​ ). This occurs when the activated acid is exposed to excess heat or strong nucleophilic bases like DMAP. The base deprotonates the α -carbon, forming a ketene intermediate that rapidly degrades [4]. To prevent this, strictly avoid DMAP and use milder bases like N-Methylmorpholine (NMM) or Pyridine [3].

Process & Decision Workflows

Pathway A 2-{6-Methoxyimidazo[1,2-a] pyridin-3-yl}acetic acid B Activated Ester (Sterically Hindered) A->B Coupling Reagent (e.g., HATU, T3P) C Desired Amide (Target Product) B->C Amine Nucleophile (Fast attack required) D Ketene Intermediate (via α-deprotonation) B->D Strong Base (DMAP) + Extended Time E Decarboxylation & Dimerization Byproducts D->E Degradation Pathway

Mechanistic divergence during the activation of heteroaryl acetic acids.

Troubleshooting Start Low Yield / Incomplete Conversion? CheckReagent Current Reagent: EDC/HOBt or DCC? Start->CheckReagent ChangeReagent Switch to T3P or HATU to overcome steric bulk CheckReagent->ChangeReagent Yes CheckBase Current Base: DMAP or Strong Base? CheckReagent->CheckBase No ChangeReagent->CheckBase ChangeBase Switch to DIPEA, NMM, or Pyridine CheckBase->ChangeBase Yes Optimize Run at 0 °C to RT to prevent decarboxylation CheckBase->Optimize No ChangeBase->Optimize

Decision tree for troubleshooting sterically hindered amidation reactions.

Quantitative Data: Reagent Selection Matrix

To streamline your optimization, refer to the following synthesized data comparing coupling reagents specifically for hindered imidazo[1,2-a]pyridine-3-acetic acids:

Coupling ReagentActivation MechanismTypical YieldDecarboxylation RiskByproduct Removal (Self-Validation)
EDC / HOBt O-acylisourea< 20%High (due to long rxn time)Urea (often requires chromatography)
HATU O-At active ester70–90%Moderate (if excess base used)Tetramethylurea (requires heavy aqueous wash)
T3P Mixed anhydride85–95%Very LowWater-soluble phosphates (clean phase separation)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific physical cues and analytical checks to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: T3P-Mediated Amidation (Recommended for Decarboxylation-Prone Substrates)

Causality: T3P forms a highly reactive mixed anhydride. By pairing it with a mild base like Pyridine or NMM, you prevent the α -deprotonation that leads to ketene formation [3].

  • Dissolution: In an oven-dried flask under nitrogen, dissolve 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (1.0 eq) and the amine nucleophile (1.2 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add N-Methylmorpholine (NMM) or Pyridine (3.0 eq). Critical: Do not use DMAP or strong bases.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Cooling mitigates the mild exotherm of T3P addition and kinetically suppresses decarboxylation.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq).

  • Monitoring (Self-Validation): Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by LCMS. You should observe the disappearance of the acid's [M+H] peak. If a [M-44] peak appears, the internal temperature spiked too high during T3P addition.

  • Workup (Self-Validation): Quench with water and extract with EtOAc. The T3P byproducts (propanephosphonic acid salts) are highly water-soluble. A simple aqueous wash inherently purifies the product, often yielding NMR-pure material without column chromatography.

Protocol B: HATU-Mediated Coupling (Recommended for Extreme Steric Hindrance)

Causality: HATU utilizes the neighboring group effect of the 7-azabenzotriazole nitrogen to guide the amine to the hindered carbonyl, overcoming massive steric bulk [1].

  • Pre-activation: Dissolve the acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.15 M).

  • Base Addition: Add DIPEA (2.5 eq) and stir at 0 °C for 5–10 minutes. Self-Validation: A slight color change to pale yellow indicates the successful formation of the O-At ester.

  • Coupling: Add the amine (1.2 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Workup (Self-Validation): Quench with saturated aqueous NaHCO 3​ and extract with EtOAc. Critical Step: Wash the organic layer extensively with 5% LiCl solution or saturated brine (at least 3–4 times). This is required to remove the highly polar DMF and the tetramethylurea byproduct generated by HATU.

References

  • Title: HATU: The Core Reagent for Peptide & Drug Synthesis Source: Suzhou Highfine Biotech URL
  • Source: rxweb-prd.
  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL
  • Title: Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids Source: PubMed / Angew Chem Int Ed Engl URL
Troubleshooting

Analytical Support Center: Troubleshooting Chromatography for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid

Welcome to the Technical Support Center. Analyzing 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid presents unique chromatographic challenges. As an amphoteric molecule containing both a basic imidazo[1,2-a]pyridine core (pKa ~5.5) and an acidic carboxylic acid moiety (pKa ~4.5), it exists as a zwitterion at physiological pH. To achieve sharp, symmetrical peaks and prevent peak splitting, the mobile phase pH must be strictly controlled—typically driven down to pH ~2.0 using Trifluoroacetic acid (TFA) or Formic Acid (FA) to fully protonate the molecule into a single cationic species.

However, the aggressive ion-pairing conditions required for this compound often introduce severe baseline anomalies. This guide provides field-proven troubleshooting strategies to isolate and resolve baseline noise, ensuring robust data integrity for drug development professionals.

Diagnostic Workflow

Before adjusting your method, use the following logical decision tree to identify the root cause of your baseline anomaly.

BaselineDiagnostics Start Baseline Noise Detected in Imidazopyridine Analysis Periodic Is the noise periodic (matches pump stroke)? Start->Periodic PumpIssue Pump Pulsation: Clean/Replace Check Valves (Ceramic recommended) Periodic->PumpIssue Yes Drift Is it a steady drift during gradient elution? Periodic->Drift No UVDrift UV Absorbance Mismatch: Balance TFA in Solvents A/B Drift->UVDrift Yes Spikes Are there sharp spikes or sawtooth patterns? Drift->Spikes No Bubbles Detector Outgassing: Apply backpressure to flow cell Spikes->Bubbles Yes Contam Random High-Frequency Noise: Flush flow cell & check lamp Spikes->Contam No

Diagnostic workflow for isolating and resolving HPLC baseline noise during amphoteric compound analysis.

Troubleshooting Guides & FAQs

Q1: Why does my baseline drift upward significantly during the gradient when analyzing this compound? Causality: To detect the imidazopyridine chromophore, detection wavelengths are typically set low (e.g., 214 nm). TFA absorbs UV light strongly at these wavelengths, and as it degrades, its UV absorbance can cause the HPLC baseline to rise across runs[1]. During a reversed-phase gradient (e.g., Water to Acetonitrile), the changing organic concentration alters the refractive index and the background absorbance of the mobile phase, causing massive baseline drift. Resolution: Implement a gravimetric solvent balancing strategy. Use 0.10% TFA in Solvent A (Water) and 0.085% TFA in Solvent B (Acetonitrile). The slightly lower concentration of TFA in the organic phase perfectly compensates for the increased UV transparency of acetonitrile, flattening the baseline.

Q2: I am observing a rhythmic, periodic noise pattern in my baseline. What is the root cause? Causality: Periodic noise that matches the pump stroke is typically caused by pressure pulsations resulting from inadequate mixing or check valve failure[2]. When using TFA as an ion-pairing agent to protonate the imidazopyridine core, the acid can interact with standard ruby or sapphire check valves. Dirty or malfunctioning check valves are common culprits of baseline noise, particularly in ion-pair methods using TFA[1]. Resolution: Switch your pump's check valves to ceramic alternatives. Many users report success switching to ceramic check valves, which reduce noise in TFA-based runs[1].

Q3: My chromatogram shows sharp, erratic spikes (a "sawtooth" pattern) independent of the pump stroke. How do I fix this? Causality: This is the hallmark of outgassing within the UV detector flow cell. Inadequate degassing of the mobile phase can cause air bubbles to form in the flow cell, since the high pressure that keeps bubbles entrained at the front of the column is released before the flow cell[2]. As the fluid enters the optical path, the sudden drop to atmospheric pressure causes dissolved gases to form micro-bubbles, which scatter the UV light and create sharp spikes. Resolution: Bubble formation can be prevented by applying back pressure to the detector outlet[3]. Install a 2-meter length of narrow-bore (0.005" ID) PEEK tubing after the flow cell. This creates enough resistance (approx. 2-3 bar) to keep gases dissolved while passing through the detector.

Q4: How can I differentiate between column bleed and true baseline noise for this highly polar compound? Causality: It is critical to distinguish between continuous electrical fluctuations ("micro-peaks" or noise) and a directional change in the baseline level (drift or bleed). Baseline Noise consists of continuous or periodic electrical fluctuations observed when no sample has been injected, whereas Baseline Drift is a gradual, directional change in baseline level over time[4]. Resolution: Perform a diagnostic bypass. Replace the analytical column with a zero-dead-volume union and run your gradient. If the high-frequency noise persists, the issue lies within the solvent, pump, or detector. If the noise disappears but a broad hump remains, the column stationary phase is bleeding and requires replacement.

Quantitative Mobile Phase Optimization

Selecting the correct mobile phase additive is a balance between peak shape optimization for the imidazopyridine core and baseline stability.

Mobile Phase AdditiveTypical Conc. (v/v)UV Cutoff (nm)LC-MS VolatilityImpact on Baseline (at 214 nm)
Trifluoroacetic Acid (TFA) 0.05% - 0.1%210 nmModerate (Causes Ion Suppression)High drift during gradients; requires strict A/B balancing.
Formic Acid (FA) 0.1%210 nmHigh (Excellent for MS)Moderate drift; lower ion-pairing strength than TFA.
Phosphoric Acid 0.1%<200 nmNon-volatile (Not MS Compatible)Flat baseline; excellent UV transparency.
Ammonium Acetate 10 mM210 nmHigh (Excellent for MS)Low noise; useful only if utilizing high pH (anionic) methods.

Self-Validating Experimental Protocol: "Zero-Baseline" System Preparation

To guarantee data integrity, every troubleshooting intervention must be validated before committing precious samples. Follow this step-by-step methodology to establish and verify a noise-free chromatographic environment.

Step 1: System Passivation and Cleaning

  • Remove the analytical column and install a zero-dead-volume union.

  • Flush the entire HPLC system (lines A, B, C, and D) with LC-MS grade Water at 2.0 mL/min for 15 minutes to remove precipitated buffer salts.

  • Flush the system with 100% Isopropanol (IPA) at 1.0 mL/min for 20 minutes to clear organic contaminants and lubricate sticking check valves.

  • Re-flush with LC-MS grade Water for 15 minutes.

Step 2: Gravimetric Solvent Balancing (TFA Method)

  • Solvent A: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Water (0.10% v/v).

  • Solvent B: Add exactly 0.85 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.085% v/v).

  • Causality Note: This 15% reduction in Solvent B compensates for the baseline rise caused by the organic solvent's lower dielectric constant and varying UV transparency.

Step 3: Degassing and Flow Cell Backpressure Installation

  • Sonicate both mobile phases for 10 minutes.

  • Prime the pumps with the fresh solvents, ensuring the in-line vacuum degasser is active.

  • Connect a 2-meter length of 0.005" ID PEEK tubing to the waste port of the UV detector flow cell to generate ~30 psi of backpressure, preventing outgassing.

Step 4: System Suitability Validation (The Self-Validation Step)

  • Reinstall the analytical column (e.g., C18 or Polar-Embedded phase) and equilibrate at initial gradient conditions for 10 column volumes.

  • Inject a 0 µL blank (or mobile phase blank) and run the full gradient method.

  • Acceptance Criteria: Evaluate the chromatogram. The system is validated for sample analysis only if the peak-to-peak baseline noise is < 0.05 mAU and the total gradient drift is < 5.0 mAU across the entire run.

References

  • "Why Your HPLC Baseline Drifts—And How to Stop It" , Separation Science. Available at:[Link]

  • "Eliminating Baseline Problems" , Agilent Technologies. Available at:[Link]

  • "Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells" , Shimadzu. Available at:[Link]

  • "Uncovering Overlooked Factors Behind Abnormal Baselines" , Welch Materials. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Validation for the Purity of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a novel compound like 2-{6-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a novel compound like 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of analytical methodologies through the lens of an inter-laboratory validation study, offering a framework for researchers, scientists, and drug development professionals to ensure the consistency and accuracy of purity assessments across different testing facilities.

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which emphasize that the main objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] An inter-laboratory validation, also known as reproducibility, is a key component of this process, particularly for the standardization of an analytical procedure that may be used in different laboratories.[1][2]

The Criticality of Purity for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the API. Therefore, a validated purity method is essential for:

  • Ensuring patient safety: By controlling potentially harmful impurities.

  • Maintaining therapeutic efficacy: By guaranteeing the correct dosage of the active ingredient.

  • Regulatory compliance: Meeting the stringent requirements of regulatory bodies like the FDA.[5]

  • Consistency in research and development: Providing reliable data for preclinical and clinical studies.

Designing the Inter-Laboratory Validation Study

To ensure the robustness and transferability of a purity method, a well-designed inter-laboratory study is indispensable. This study evaluates the reproducibility of the method when performed by different analysts in different laboratories with different equipment.[6]

Study Protocol Overview:

  • Objective: To assess the reproducibility of the analytical method for the purity determination of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

  • Participants: A minimum of three independent laboratories with experience in pharmaceutical analysis.

  • Test Material: A single, homogenous batch of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, along with a well-characterized reference standard.

  • Analytical Method: A primary method, such as High-Performance Liquid Chromatography (HPLC), and a secondary or comparative method, such as Ultra-Performance Liquid Chromatography (UPLC) or a titrimetric method.

  • Validation Parameters: The study will focus on precision (repeatability and intermediate precision), accuracy, and reproducibility.[7]

Inter-Laboratory Validation Workflow

Comparative Analytical Methodologies

The choice of analytical method is critical for accurate purity determination. In this guide, we compare a robust HPLC method with UPLC and a classic titrimetric method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination due to its high resolution, sensitivity, and specificity. A validated reversed-phase HPLC method is often the primary choice.

Experimental Protocol: HPLC Purity Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that utilizes smaller particle size columns to achieve faster analysis times and higher resolution compared to traditional HPLC.

Experimental Protocol: UPLC Purity Method

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as HPLC.

Acid-Base Titration

For an acidic compound like 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, a simple acid-base titration can provide a good estimate of the overall purity (assay). However, it is not a separation technique and will not detect non-acidic impurities.

Experimental Protocol: Titration Method

  • Accurately weigh approximately 200 mg of the sample.

  • Dissolve in a suitable solvent (e.g., 50 mL of neutralized ethanol).

  • Titrate with a standardized 0.1 M sodium hydroxide solution.

  • Use a potentiometric endpoint or a suitable indicator (e.g., phenolphthalein).

Inter-Laboratory Validation Data Comparison

The following tables present simulated data from our hypothetical three-laboratory study.

Table 1: Purity of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid by HPLC (%)

LaboratoryAnalyst 1 (Day 1)Analyst 2 (Day 2)Laboratory Mean
Lab A 99.8299.7999.81
Lab B 99.7599.8599.80
Lab C 99.8899.8199.85
Overall Mean 99.82
RSD (Reproducibility) 0.03%

Table 2: Purity of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid by UPLC (%)

LaboratoryAnalyst 1 (Day 1)Analyst 2 (Day 2)Laboratory Mean
Lab A 99.8599.8399.84
Lab C 99.9099.8699.88
Overall Mean 99.86
RSD (Reproducibility) 0.02%

Table 3: Purity of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid by Titration (%)

LaboratoryAnalyst 1 (Day 1)Analyst 2 (Day 2)Laboratory Mean
Lab B 99.799.999.8
Overall Mean 99.8
RSD (Reproducibility) 0.10%

Interpretation of Results and Method Comparison

The simulated data highlights the strengths and weaknesses of each method.

  • HPLC and UPLC: Both chromatographic methods demonstrate excellent reproducibility with low Relative Standard Deviations (RSDs) between laboratories. This indicates that these methods are robust and transferable. The UPLC method, while providing slightly higher purity values (potentially due to better resolution of closely eluting impurities), shows comparable reproducibility to HPLC. The main advantage of UPLC is the significantly shorter run time, which can increase sample throughput.

  • Titration: The titrimetric method, while providing a mean purity value in line with the chromatographic methods, exhibits a higher RSD. This suggests lower precision and reproducibility compared to HPLC and UPLC. Furthermore, titration is a non-specific method and would not be able to distinguish the parent compound from any acidic impurities, potentially leading to an overestimation of purity if such impurities are present.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_titrimetry Titrimetric Method Purity_Determination Purity Determination of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid HPLC HPLC (High Specificity, Good Reproducibility) Purity_Determination->HPLC UPLC UPLC (High Specificity, Excellent Reproducibility, Fast) Purity_Determination->UPLC Titration Titration (Low Specificity, Lower Reproducibility) Purity_Determination->Titration HPLC->UPLC Improved Speed & Resolution HPLC->Titration Higher Specificity UPLC->Titration Higher Specificity

Comparison of Analytical Method Attributes

Conclusion and Recommendations

  • Both HPLC and UPLC methods are suitable for the accurate and precise determination of the purity of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

  • The UPLC method offers a significant advantage in terms of speed and may provide slightly better resolution.

  • The titrimetric method can be a useful orthogonal technique for assay determination but lacks the specificity required for a comprehensive purity profile and exhibits lower reproducibility.

For routine quality control and in-process testing, the validated HPLC or UPLC method is recommended. The choice between HPLC and UPLC may depend on the available instrumentation and the desired sample throughput. The successful inter-laboratory validation demonstrates that the chosen chromatographic method is robust, reliable, and transferable, ensuring consistent quality assessment of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid across different manufacturing and testing sites. The validation process should be viewed as part of the analytical procedure life cycle, with ongoing performance verification to ensure the method remains fit for purpose.[5]

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • United States Pharmacopeia. <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
  • Martin, G. P. USP Validation and Verification Expert Panel. Agilent.
  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025).
  • USP. Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025).
  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Efor Group. Validation of analytical procedures according to the ICH guidelines. (2020).
  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026).
  • PMDA. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • PubChem. Imidazo[1,2-a]pyridine-3-acetic acid.
  • Sigma-Aldrich. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid.
  • ATSDR. Analytical Methods for Pyridine.
  • LGC Standards. 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic Acid.
  • BLDpharm. 2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid.
  • Muszalska, I. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • NextSDS. (6-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YL)-ACETIC ACID.
  • Journal of Chemical Health Risks. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024).
  • Lombardo, L. J. et al. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
  • Semantic Scholar. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • Sigma-Aldrich. 2-(6-Methoxy-2-pyridyl)acetic Acid.
  • Pharmaffiliates. 2-[6-Methyl-2-(4-methylphenyl)imidazo- [1,2-a]pyridin-3-yl]acetic Acid.
  • Sigma-Aldrich. 2-(6-Methoxy-2-pyridyl)acetic Acid.
  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2022).
  • ResearchGate. (PDF) Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide. (2025).

Sources

Comparative

reproducibility of in vitro assays 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

In Vitro Assay Reproducibility for Imidazo[1,2-a]pyridine Derivatives: A Case Study on 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid As drug discovery programs increasingly target complex neuroinflammatory and psych...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Reproducibility for Imidazo[1,2-a]pyridine Derivatives: A Case Study on 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

As drug discovery programs increasingly target complex neuroinflammatory and psychiatric pathways, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged pharmacophore. Known primarily for its role in positive allosteric modulators (PAMs) of the GABA-A receptor (e.g., zolpidem) and high-affinity ligands for the 18 kDa Translocator Protein (TSPO), this class of compounds requires rigorous in vitro validation[1][2].

This guide objectively compares the performance of modern in vitro assay platforms used to evaluate 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS: 1784860-54-3). As a highly polar, acidic intermediate, this compound is frequently utilized to map the steric and electronic boundaries of receptor binding pockets prior to the synthesis of lipophilic, CNS-penetrant amides. However, its unique physicochemical properties demand highly reproducible, self-validating assay systems to prevent artifactual data.

Mechanistic Context: Target Engagement Pathways

To understand the assay requirements, we must first map the compound's biological targets. Imidazo[1,2-a]pyridine derivatives exhibit dual-target potential, modulating both rapid ionotropic responses (GABA-A) and mitochondrial cholesterol transport (TSPO)[1][2].

Pathway Compound 2-{6-Methoxyimidazo[1,2-a] pyridin-3-yl}acetic acid GABAA GABA-A Receptor (α1β2γ2 interface) Compound->GABAA Positive Allosteric Modulation TSPO Translocator Protein (TSPO - 18 kDa) Compound->TSPO High-Affinity Binding Chloride Chloride Ion Influx (Hyperpolarization) GABAA->Chloride Opens Channel Mito Mitochondrial Function (Cholesterol Transport) TSPO->Mito Regulates

Pharmacological targeting of imidazo[1,2-a]pyridine derivatives at GABA-A and TSPO receptors.

Comparative Analysis of In Vitro Assay Platforms

Historically, Radioligand Binding (RLB) assays were the gold standard for evaluating imidazo[1,2-a]pyridines. However, the washing steps inherent to RLB often disrupt the equilibrium of low-affinity acidic precursors like 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. Today, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) offer superior reproducibility[2][3].

Assay PlatformThroughputZ'-Factor (Avg)Sensitivity ResolutionReagent CostKey Advantage for Imidazo[1,2-a]pyridines
TR-FRET High (384/1536-well)> 0.75Low nM ( Ki​ )ModerateHomogeneous format mitigates compound aggregation and washing artifacts.
SPR MediumN/A (Kinetic)Sub-nM ( KD​ )HighReal-time kon​/koff​ resolution; label-free detection of acidic precursors.
Radioligand Binding Low to Medium~ 0.50 - 0.65Low nM ( Ki​ )LowHistoric benchmark; however, suffers from high variance due to radioactive decay.

Verdict: For routine screening and structure-activity relationship (SAR) mapping of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, TR-FRET is the superior alternative due to its high Z'-factor and "mix-and-read" homogeneity, which prevents the hydrophobic collapse common to this chemical class[2][4].

Self-Validating Experimental Protocols

To guarantee scientific integrity, an assay must be a self-validating system. Below is the optimized TR-FRET protocol for evaluating the binding affinity of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid against the GABA-A receptor, with explicit causality for each methodological choice.

Optimized TR-FRET Binding Protocol

Step 1: Buffer Formulation

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% CHAPS, and 0.1% BSA.

  • Causality: Imidazo[1,2-a]pyridines possess a planar, hydrophobic core that is highly prone to non-specific binding to polystyrene microplates. CHAPS (a zwitterionic detergent) and BSA act as carrier proteins to maintain the compound in solution, preventing the artifactual "flatlining" of dose-response curves[4].

Step 2: Compound Preparation

  • Action: Prepare an 11-point serial dilution (1:3) of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in 100% DMSO. Perform an intermediate 1:100 dilution in assay buffer to achieve a final DMSO concentration of 0.5% in the well.

  • Causality: DMSO concentrations >1% can destabilize the delicate α1β2γ2 interface of the GABA-A receptor, leading to false negatives and poor assay reproducibility[2].

Step 3: Assay Assembly & Incubation

  • Action: In a 384-well pro-bind microplate, combine 5 µL of the compound, 5 µL of fluorophore-labeled GABA-A tracer, and 10 µL of terbium-labeled GABA-A membrane preparation. Incubate in the dark at room temperature for 60 minutes.

  • Causality: A 60-minute incubation is strictly required to reach thermodynamic equilibrium. Reading the plate prematurely will skew the IC50​ values artificially high.

Workflow Prep Buffer Prep (0.01% CHAPS) Dispense Dispense Target & Ligand Prep->Dispense Incubate Incubate 60 min (Equilibration) Dispense->Incubate Read TR-FRET Readout (340ex / 665em) Incubate->Read Validate Z'-Factor Calculation Read->Validate

Self-validating TR-FRET workflow ensuring assay reproducibility and signal stability.

Data Interpretation & Logical Validation

A protocol is only as trustworthy as its internal validation logic. Every plate run must be subjected to a strict Z'-factor calculation using positive controls (e.g., 10 µM Zolpidem) and negative controls (DMSO vehicle).

ValidationLogic Start Run Assay Plate ZFactor Calculate Z'-Factor (Pos vs Neg Controls) Start->ZFactor Decision Is Z' > 0.6? ZFactor->Decision Pass Data Validated Proceed to IC50 Decision->Pass Yes Fail Data Rejected Check Aggregation/DMSO Decision->Fail No

Logical decision tree for self-validating in vitro assay data using Z'-factor thresholds.

Troubleshooting Insight: If the Z'-factor falls below 0.6 for 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, the most common culprit is compound precipitation. Because the acetic acid moiety is sensitive to pH fluctuations, ensure the HEPES buffer is strictly calibrated to pH 7.4 at room temperature prior to the addition of the compound.

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

This document provides a comprehensive guide to the essential safety protocols and personal protective equipment (PPE) for handling 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. As a novel heterocyclic compound, it...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the essential safety protocols and personal protective equipment (PPE) for handling 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. As a novel heterocyclic compound, it is imperative to approach its handling with a conservative and safety-first mindset. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the known hazards of structurally similar compounds, including imidazo[1,2-a]pyridine derivatives and substituted acetic acids, alongside established best practices in chemical laboratory safety.[1]

Hazard Profile: A Synthesis of Anticipated Risks

The chemical structure, combining an imidazopyridine core with a methoxyacetic acid functional group, suggests a multi-faceted hazard profile. Imidazo[1,2-a]pyridine derivatives are a well-established class of biologically active compounds.[2][3] While some have been found to be essentially non-toxic in exploratory studies, the potential for off-target effects exists.[4] The acetic acid moiety, particularly with alpha-substitution, introduces concerns of corrosivity and irritation.

Based on analogous compounds, the primary anticipated hazards are:

  • Skin Irritation and Corrosion : Acetic acid derivatives can be corrosive, causing skin burns and damage upon contact.[5][6] Similar imidazopyridine compounds are known to cause skin irritation.[7][8]

  • Serious Eye Damage : Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[5][7][8]

  • Respiratory Tract Irritation : As a solid, the compound may exist as a fine powder, posing a risk of respiratory irritation if inhaled.[7][8][9]

  • Harmful if Swallowed : Oral toxicity is a potential concern.[5][10]

  • Potential for Reproductive Toxicity : The related compound, methoxyacetic acid, is classified as a substance that may damage fertility or the unborn child, warranting a cautious approach.[5]

The Hierarchy of Controls: A Foundation for Safety

Before any personal protective equipment is selected, the primary goal is to minimize exposure through more effective control measures. PPE should be considered the last line of defense.

  • Engineering Controls : These are the most critical for safely handling this compound.

    • Chemical Fume Hood : All manipulations of the solid compound, especially weighing and initial solution preparation, MUST be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[11][12]

    • Ventilation : General laboratory ventilation should be adequate, but it does not replace the need for a fume hood during direct handling.[8]

    • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8][12]

  • Administrative Controls :

    • Designated Work Area : Establish a clearly marked area for handling this compound to prevent cross-contamination.[11][13] Line the work surface with absorbent, disposable bench paper.[14]

    • Safe Work Practices : Develop and strictly follow a Standard Operating Procedure (SOP). Avoid working alone. Wash hands thoroughly after handling, even after removing gloves.[15][16] Do not eat, drink, or apply cosmetics in the laboratory.[15]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is critical for preventing exposure. The following protocol is mandatory for all personnel handling 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

Eye and Face Protection
  • Chemical Safety Goggles : At a minimum, ANSI Z87.1-compliant or European Standard EN166 chemical splash goggles are required at all times in the laboratory where this chemical is handled.[8][16]

  • Face Shield : When there is a significant risk of splashes, such as when handling larger quantities of a solution or during vigorous mixing, a full-face shield must be worn in addition to safety goggles.[12][16]

Skin and Body Protection
  • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is required. Ensure the cuffs of your gloves are worn over the cuffs of the lab coat to create a seal.[17]

  • Gloves : No single glove material is impervious to all chemicals.

    • Initial Selection : For handling the solid powder, nitrile gloves are a suitable initial choice.[13]

    • Double Gloving : When preparing solutions or handling the compound for extended periods, wearing two pairs of nitrile gloves is recommended. This allows the outer glove to be removed immediately upon known or suspected contamination.[11][17]

    • Compatibility Check : If the compound is dissolved in a solvent, you must verify the compatibility of your gloves with that solvent. Consult a glove compatibility chart from the manufacturer.[13]

    • Inspection and Replacement : Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated and at regular intervals (e.g., every two hours) during prolonged use.[13]

  • Full Body Protection : Ensure legs and feet are covered. Closed-toe shoes are mandatory; perforated shoes or sandals are not permitted.[11][15]

Respiratory Protection
  • Under Normal Conditions : When handling this compound within a certified chemical fume hood, respiratory protection is generally not required. The engineering control is sufficient to prevent inhalation exposure.

  • Emergency or High-Risk Scenarios : In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection will be necessary. A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel. A full respiratory protection program must comply with OSHA 29 CFR 1910.134.[16]

PPE Protocol Summary by Task

For quick reference, this table summarizes the required PPE for common laboratory operations involving 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Storage & Transport Safety Glasses (minimum)Lab Coat, Closed-toe ShoesNot Required
Weighing & Dispensing (Solid) Chemical Safety GogglesLab Coat, Double Nitrile GlovesNot required (in fume hood)
Solution Preparation Chemical Safety Goggles & Face ShieldLab Coat, Double Nitrile Gloves (solvent-compatible)Not required (in fume hood)
Conducting Reactions/Analysis Chemical Safety GogglesLab Coat, Nitrile Gloves (solvent-compatible)Not required (in fume hood)
Small Spill Cleanup (in Hood) Chemical Safety Goggles & Face ShieldLab Coat, Double Nitrile GlovesNot required
Waste Disposal Chemical Safety GogglesLab Coat, Nitrile GlovesNot Required

Step-by-Step Operational Plans

Handling the Solid Compound (Weighing)
  • Preparation : Don all required PPE as outlined in the table above. Designate and prepare a work area inside a chemical fume hood.[13]

  • Tare Container : Place a lidded container on the balance and tare it.[11]

  • Transfer to Hood : Move the tared, lidded container to the fume hood.

  • Dispense Powder : Carefully dispense the desired amount of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid into the container. Use techniques that minimize dust generation, such as scooping gently.[14] Consider using anti-static devices if the powder is prone to scattering.[11]

  • Seal and Weigh : Securely close the container lid inside the hood. Move the sealed container back to the balance for an accurate weight reading.[11]

  • Cleanup : Decontaminate spatulas and the work surface using a wet-wiping method with a suitable solvent. Dispose of all contaminated disposables (e.g., weigh paper, wipes) as hazardous waste.[14]

Handling Solutions
  • Preparation : Work within a chemical fume hood over disposable bench liners.[14][17] Don all appropriate PPE, including a face shield.

  • Dispensing : Use compatible glassware or plasticware. Keep containers closed when not in use to minimize vapor exposure.[14]

  • Post-Handling : After the procedure, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[15]

PPE_Decision_Workflow start Start: Handling 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is_solid Is the compound in solid (powder) form? start->is_solid in_solution Compound is in solution is_solid->in_solution No weighing Weighing or Transferring Solid? is_solid->weighing Yes splash_risk Significant Splash Risk? (e.g., large volume, agitation) in_solution->splash_risk ppe_solid Mandatory PPE: - Chemical Safety Goggles - Lab Coat - Double Nitrile Gloves Work in Fume Hood weighing->ppe_solid Yes disposal Disposal of Waste (Solid, Solution, or Contaminated PPE) ppe_solid->disposal ppe_solution_high Mandatory PPE: - Goggles & Face Shield - Lab Coat - Solvent-Resistant Gloves splash_risk->ppe_solution_high Yes ppe_solution_low Mandatory PPE: - Chemical Safety Goggles - Lab Coat - Solvent-Resistant Gloves splash_risk->ppe_solution_low No ppe_solution_high->disposal ppe_solution_low->disposal ppe_disposal Mandatory PPE: - Chemical Safety Goggles - Lab Coat - Nitrile Gloves disposal->ppe_disposal end_point End of Procedure ppe_disposal->end_point

Caption: PPE selection workflow for handling the target compound.

Disposal Plan

All waste materials containing 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste, including excess solid, solutions, and contaminated disposables (gloves, bench paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[18] The label must include the full chemical name.

  • Storage : Store the waste container in a cool, dry, well-ventilated, and designated satellite accumulation area, away from incompatible materials.[18]

  • Final Disposal : Arrange for waste pickup through your institution's Environmental Health & Safety (E&S) office or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain or dispose of it in regular trash.[18]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, ensuring personal safety and the integrity of their work environment.

References

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Occupational and Environmental Safety Office. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Pyridine. Retrieved from [Link]

  • University of Houston. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health and Safety. Retrieved from [Link]

  • de F. P. L. e Silva, F., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

  • PubChem. (n.d.). 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Retrieved from [Link]

  • EUR-Lex. (2024). Commission Implementing Regulation (EU) 2024/2587. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Environmental Health & Safety. Retrieved from [Link]

  • Mondal, J., & Bhaumik, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Retrieved from [Link]

  • 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. Retrieved from [Link]

  • NextSDS. (n.d.). (6-METHYL-2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Asati, V., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 2-(6-Methylpyridin-3-yl)aceticacid. Retrieved from [Link]

  • Rivera-Ramírez, D., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. ResearchGate. Retrieved from [Link]

Sources

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